molecular formula C8H15NO2 B2595028 (1-Aminocyclohexyl)acetic acid CAS No. 188672-84-6; 37631-92-8; 37631-99-5

(1-Aminocyclohexyl)acetic acid

Cat. No. B2595028
M. Wt: 157.213
InChI Key: JTBWDIQPPZCDHV-UHFFFAOYSA-N
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Patent
US04127570

Procedure details

Cyclohexanone (49 g), malonic acid (52 g), and ammonium acetate (77 g) were heated at reflux for six hours in 95% ethanol (150 ml.). The solution was allowed to cool, the crude product (47 g) collected by filtration and recrystallised from 95% ethanol to yield (1-aminocyclohexyl) acetic acid [(40 g) m.p. 240° C.: (found C, 61.0; H, 9.7; N, 8.9; C8H15NO2 requires C, 61:1; H, 9.6; N, 8.9%) n.m.r. δppm (D2O) 1.5-1.8 (b.s., 10H), 2.5 (s, 2H), i.r.νmax (mull) 2150 cm-1 (s, -NH3(+) overtone), 1610 and 1495 cm-1 (s,s, - NH3(+), 1560 cm-1 (b.s. -CO2(-))].
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([OH:14])(=[O:13])[CH2:9]C(O)=O.C([O-])(=O)C.[NH4+:19]>C(O)C>[NH2:19][C:1]1([CH2:9][C:8]([OH:14])=[O:13])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
52 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
77 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the crude product (47 g) collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.